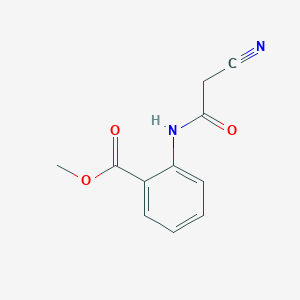

Methyl 2-(2-Cyanoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

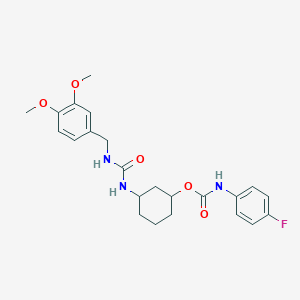

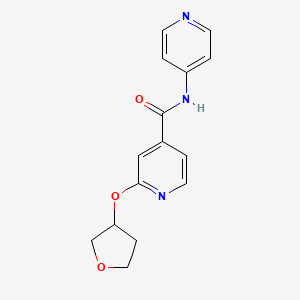

Methyl 2-(2-Cyanoacetamido)benzoate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃ . It is an ester characterized by the presence of a cyanoacetamido group attached to a benzoate moiety. The structure consists of a benzene ring (benzoate) with a cyanoacetamido group (containing a nitrile function) at the 2-position. The compound is a colorless liquid that is poorly soluble in water but miscible with organic solvents .

Synthesis Analysis

- Fusion : Solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used for the preparation of cyanoacetanilides .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring (benzoate) with a cyanoacetamido group attached at the 2-position. The active hydrogen on C-2 can participate in various condensation and substitution reactions .

Chemical Reactions Analysis

One notable reaction involves the treatment of This compound with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine. This reaction yields a spiro[indoline-3,4-pyridine] derivative .

Physical and Chemical Properties Analysis

Scientific Research Applications

Antibacterial Applications

Methyl 2-(2-Cyanoacetamido)benzoate has shown potential in the field of antibacterial research. It has been used as a precursor for synthesizing various scaffolds containing benzocaine core, such as triazine, pyridone, thiazolidinone, thiazole, and thiophene. These compounds have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Taha, Keshk, Khalil, & Fekri, 2020).

Organic Synthesis and Pharmaceuticals

Methyl 2-formyl benzoate, closely related to this compound, is known for its versatility in organic synthesis. It serves as a bioactive precursor due to its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound is a significant structure in the development of new bioactive molecules and is commonly used as a raw material in medical product preparation (Farooq & Ngaini, 2019).

Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate, another similar compound, demonstrates interesting properties in crystal engineering. This compound transforms under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more stable Z′ = 2 structure. Such studies provide insights into the behavior of molecular structures under varying conditions, contributing to the field of crystal engineering (Johnstone et al., 2010).

Synthesis of Novel Compounds

This compound is a versatile substrate for the synthesis of a variety of novel compounds. These include pyrimidine, 4H-3,1-benzoxazin-4-one, pyrazolo[5,1-b]quinazoline, pyrido[1,2-a]quinazoline, and chromeno[3',4':4,5]pyrido[1,2-a]quinazoline derivatives. Its flexibility as a precursor highlights its importance in the field of chemical synthesis and pharmaceutical research (Ammar, Bondock, & Al-Sehemi, 2011).

Photophysical Properties

Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a derivative of this compound, has shed light on its photophysical properties. This includes studies on quantum yields and excited-state proton transfer, which are crucial in understanding the luminescence properties of these compounds (Kim et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVMWTHSYFQYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)

![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)

![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)

![3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2964634.png)